
2-Bromo-N-butyl-4-nitroaniline
Vue d'ensemble
Description
2-Bromo-N-butyl-4-nitroaniline is an organic compound with the molecular formula C10H13BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position, a nitro group at the 4-position, and a butyl group attached to the nitrogen atom
Mécanisme D'action
Target of Action
It’s known that nitroaniline compounds often interact with various enzymes and proteins within the body .
Mode of Action
It’s known that nitroaniline compounds can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . The sequence of these reactions is crucial for the final product .
Biochemical Pathways
The compound’s nitro group is known to play a significant role in its biochemical interactions .
Pharmacokinetics
Safety data sheets (sds) for similar compounds can provide some insights into potential pharmacokinetic properties .
Result of Action
It’s known that nitroaniline compounds can have various effects depending on their specific structures and the biochemical pathways they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-butyl-4-nitroaniline. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .
Méthodes De Préparation
The synthesis of 2-Bromo-N-butyl-4-nitroaniline typically involves a multi-step process starting from aniline. The general synthetic route includes:
Nitration: Aniline is first nitrated to introduce the nitro group at the 4-position. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated product is then brominated to introduce the bromine atom at the 2-position. Bromination can be achieved using bromine or a bromine source like N-bromosuccinimide (NBS).
Alkylation: Finally, the nitro-bromoaniline is alkylated with butyl bromide in the presence of a base such as potassium carbonate to attach the butyl group to the nitrogen atom.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Bromo-N-butyl-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Oxidation: The compound can undergo oxidation reactions, although these are less common. The butyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-bromo-N-butyl-4-aminoaniline.
Applications De Recherche Scientifique
2-Bromo-N-butyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Bromo-N-butyl-4-nitroaniline include:
2-Bromo-4-nitroaniline: Lacks the butyl group, making it less hydrophobic and potentially altering its reactivity and binding properties.
4-Bromo-2-nitroaniline: The positions of the bromine and nitro groups are reversed, which can significantly affect the compound’s chemical behavior and applications.
2,6-Dibromo-4-nitroaniline:
These comparisons highlight the unique structural features of this compound, particularly the presence of the butyl group, which can impact its solubility, reactivity, and interactions with biological targets.
Propriétés
IUPAC Name |
2-bromo-N-butyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKLIBMSIJFKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


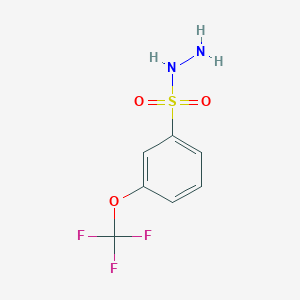
![N-[(4-fluorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B3085475.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)
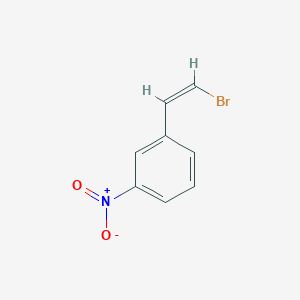
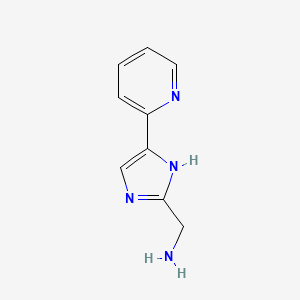

![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)

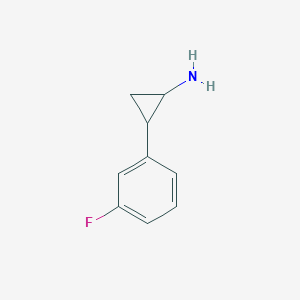

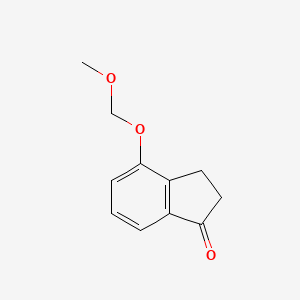
![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-](/img/structure/B3085561.png)
